molecular formula C12H15ClF3N B1322796 4-(3-Trifluoromethylphenyl)Piperidine Hydrochloride CAS No. 6652-16-0

4-(3-Trifluoromethylphenyl)Piperidine Hydrochloride

Cat. No.: B1322796
CAS No.: 6652-16-0
M. Wt: 265.7 g/mol
InChI Key: OGZONGZRKSIERU-UHFFFAOYSA-N
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Description

4-(3-Trifluoromethylphenyl)Piperidine Hydrochloride is a compound with the chemical formula C11H14ClF3N. It is characterized by the presence of trifluoromethyl and piperidine functional groups. This compound is known for its pharmaceutical applications and is often used in scientific research due to its unique chemical properties .

Biochemical Analysis

Biochemical Properties

4-(3-Trifluoromethylphenyl)Piperidine Hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to be involved in C,N-cross coupling reactions and the synthesis of dopamine D3 receptor antagonists . These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on dopamine D3 receptors suggests its potential role in modulating neurotransmission and related cellular activities .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an enzyme inhibitor or activator, depending on the context of its use. The compound’s ability to modulate dopamine D3 receptors highlights its potential in altering gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, ensuring its efficacy in prolonged experiments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Threshold effects and toxic or adverse effects at high doses have been observed. Understanding the dosage-dependent effects is crucial for determining the compound’s safety and therapeutic potential .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation, which are critical for its biological activity .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Trifluoromethylphenyl)Piperidine Hydrochloride typically involves the reaction of 3-trifluoromethylbenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is then purified by recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield .

Chemical Reactions Analysis

Types of Reactions

4-(3-Trifluoromethylphenyl)Piperidine Hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

4-(3-Trifluoromethylphenyl)Piperidine Hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of agrochemicals and other industrial products

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)piperidine
  • 4-[3-(Trifluoromethyl)phenoxy]piperidine
  • 4-[4-Chloro-3-(trifluoromethyl)phenyl]-4-piperidinol

Uniqueness

4-(3-Trifluoromethylphenyl)Piperidine Hydrochloride is unique due to its specific trifluoromethyl and piperidine functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

4-[3-(trifluoromethyl)phenyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N.ClH/c13-12(14,15)11-3-1-2-10(8-11)9-4-6-16-7-5-9;/h1-3,8-9,16H,4-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGZONGZRKSIERU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC(=CC=C2)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80623918
Record name 4-[3-(Trifluoromethyl)phenyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80623918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6652-16-0
Record name 4-[3-(Trifluoromethyl)phenyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80623918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(3-Trifluoromethylphenyl)piperidine, HCl
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